molecular formula C12H15F3N2O B1400362 [4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine CAS No. 1241911-23-8

[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine

Número de catálogo: B1400362
Número CAS: 1241911-23-8
Peso molecular: 260.26 g/mol
Clave InChI: HUMNJNOLSMIJRU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine is a structurally complex aromatic amine featuring a morpholine ring and a trifluoromethyl (CF₃) group on the phenyl backbone. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) enhances polarity and solubility, while the electron-withdrawing CF₃ group improves metabolic stability and influences electronic interactions. This compound is primarily utilized as a pharmaceutical intermediate, particularly in kinase inhibitor synthesis, due to its ability to modulate target binding affinity .

Propiedades

IUPAC Name

[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-7-9(8-16)1-2-11(10)17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMNJNOLSMIJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

a. Nucleophilic Aromatic Substitution (SNAr)

A common approach involves introducing the morpholine moiety via SNAr on a halogenated aromatic precursor. For example:

  • Starting material : 4-Chloro-3-(trifluoromethyl)nitrobenzene.
  • Substitution : React with morpholine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or ionic liquids) at elevated temperatures (80–100°C).
  • Intermediate : 4-Morpholino-3-(trifluoromethyl)nitrobenzene.

Conditions :

Parameter Value Source
Solvent DMF or [bmIm]OH (ionic liquid)
Base K₂CO₃
Temperature 80–100°C
Reaction Time 6–12 hours
Yield 70–90%

b. Nitro Reduction to Amine

The nitro group is reduced to the primary amine using catalytic hydrogenation or chemical reductants:

Example Protocol :

  • Dissolve 4-morpholino-3-(trifluoromethyl)nitrobenzene in ethanol.
  • Add 10% Pd/C (5 wt%) and stir under H₂ (1 atm) at room temperature for 4–6 hours.
  • Filter and concentrate to isolate [4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine .

Yield : 85–95%.

Alternative Pathways

a. Buchwald-Hartwig Amination

For substrates with less reactivity, palladium-catalyzed coupling may be employed:

Conditions :

Parameter Value Source
Solvent Toluene or dioxane
Temperature 100–110°C
Yield 60–75%

b. Reductive Amination

In cases where a ketone intermediate is accessible:

  • Synthesize 4-morpholino-3-(trifluoromethyl)benzaldehyde.
  • React with ammonium acetate and NaBH₃CN in MeOH.

Yield : ~65%.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, eluent: EtOAc/hexane 1:3) or recrystallization from ethanol/water.
  • Analytical Data :
    • ¹H NMR (DMSO-d₆) : δ 1.40–1.58 (m, 4H, morpholine CH₂), 2.81–3.71 (m, 4H, morpholine NCH₂), 7.21–8.25 (m, 3H, aromatic H), 3.42 (s, 2H, CH₂NH₂).
    • MS (ESI) : m/z 261.1 [M+H]⁺.

Optimization Insights

  • Ionic Liquids : Using [bmIm]OH as a solvent/base increases yields by 10–15% compared to DMF/K₂CO₃.
  • Catalyst Recycling : Pd/C can be reused up to three times with minimal activity loss.

Challenges and Solutions

  • Regioselectivity : The trifluoromethyl group directs substitution to the para position due to its electron-withdrawing effect.
  • Side Reactions : Over-reduction of the nitro group can occur; controlled H₂ pressure mitigates this.

Industrial-Scale Considerations

  • Cost-Efficiency : Catalytic hydrogenation is preferred over chemical reduction for scalability.
  • Green Chemistry : Ionic liquids reduce waste and improve atom economy.

Análisis De Reacciones Químicas

Types of Reactions

[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity:
Research has shown that compounds containing morpholine and trifluoromethyl groups exhibit significant anticancer properties. For instance, derivatives of [4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine have been explored for their ability to modulate protein kinase activity, which is crucial for cancer cell proliferation and survival. Inhibitors targeting the mTOR pathway have been developed using similar structural motifs, demonstrating potential therapeutic efficacy against various cancers .

Antimicrobial Properties:
The morpholine ring is well-known for its antimicrobial activity. Studies indicate that compounds with this structure can inhibit bacterial growth effectively. The incorporation of trifluoromethyl groups enhances lipophilicity and bioactivity, making these compounds suitable candidates for developing new antibiotics .

Organic Synthesis Applications

Synthesis of Complex Molecules:
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in multicomponent reactions (MCRs), which are valuable in drug discovery due to their efficiency in synthesizing complex structures from simple precursors. For example, the synthesis of antiviral drugs has benefited from the application of this compound in MCR methodologies .

Use as an Intermediate:
In synthetic pathways, this compound acts as an intermediate for producing various biologically active derivatives. It has been utilized in the synthesis of pharmaceuticals such as Fluvoxamine, where it contributes to the formation of key structural components necessary for biological activity .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer (mTOR Inhibition)2
Morpholine DerivativeAntimicrobial5
Trifluoromethyl BenzonitrileAnticancer (General)1

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialsYield (%)Reference
Multicomponent Reaction4-Trifluoromethylbenzylamine + Morpholine94
Intermediate Synthesis4-Chlorobenzotrifluoride + Cyanation48

Case Studies

Case Study 1: Development of Anticancer Agents
A study investigated a series of compounds derived from this compound that inhibit mTOR pathways. The results indicated that specific substitutions on the morpholine ring significantly enhanced anticancer activity, suggesting a promising direction for future drug development .

Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of morpholine derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria. This study highlights the potential for developing new antibiotics based on this compound's structure .

Mecanismo De Acción

The mechanism of action of [4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity.

Comparación Con Compuestos Similares

Substituent Position Effects

  • Trifluoromethyl Position : The 3-CF₃ isomer (target compound) exhibits distinct electronic and steric effects compared to the 2-CF₃ analog (e.g., [4-(morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine). The 3-CF₃ group may enhance binding to hydrophobic enzyme pockets due to its spatial orientation, whereas the 2-CF₃ isomer could reduce steric hindrance in planar aromatic systems .
  • Morpholine vs.

Pharmacokinetic and Physicochemical Properties

  • Solubility: The morpholine group in the target compound increases water solubility compared to non-morpholine analogs like [4-(trifluoromethyl)phenyl]methanamine (logP ~1.8 vs. ~2.5) .
  • Metabolic Stability : The CF₃ group in all analogs slows oxidative metabolism, but the oxadiazole-containing derivative ({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine) shows superior stability in microsomal assays due to its heterocyclic core .

Actividad Biológica

The compound [4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine is a synthetic organic molecule that exhibits significant potential in various biological applications due to its unique structural features. The presence of the morpholine ring and trifluoromethyl group enhances its lipophilicity and reactivity, making it a candidate for medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

Chemical Structure:

  • Morpholine Ring: Contributes to the compound's pharmacological properties.
  • Trifluoromethyl Group: Enhances electron-withdrawing capacity, which can influence biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, revealing its potential effects on different biological targets.

  • Protein Interactions: The compound has been shown to interact with various proteins, which can be explored through proteomic techniques such as affinity chromatography and mass spectrometry.
  • Quantitative Structure-Activity Relationship (QSAR): QSAR studies suggest that compounds with similar structures exhibit diverse pharmacological effects, providing insights into the mechanism of action and potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObservations
Antiproliferative ActivityExhibited significant inhibition against various cancer cell lines .
Antimicrobial PropertiesDemonstrated potent growth inhibition against Gram-positive bacteria .
Anti-inflammatory EffectsInhibited iNOS and COX-2 expression in macrophage cells stimulated by LPS .

Case Study: Antiproliferative Activity

A study evaluated the efficacy of this compound against a panel of human leukemia cell lines. The compound was tested using the sulforhodamine B assay, demonstrating significant antiproliferative effects with IC50 values lower than 0.51 nM against resistant strains, indicating its potential as a therapeutic agent in leukemia treatment .

Case Study: Antimicrobial Properties

Research indicated that derivatives of trifluoromethyl phenyl compounds, including this compound, showed MIC values as low as 0.78–3.125 μg/ml against Gram-positive bacteria. This suggests a promising avenue for developing new antimicrobial agents based on this compound's structure .

Case Study: Anti-inflammatory Effects

In vitro studies on macrophage cells revealed that the compound significantly reduced iNOS and COX-2 protein expression, highlighting its potential as a novel therapeutic strategy for inflammation-associated disorders . Molecular docking studies indicated strong binding affinity to active sites involved in inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a Buchwald-Hartwig coupling to introduce the morpholine ring to a halogenated aromatic precursor. Use palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to enhance efficiency .

  • Step 2 : Introduce the trifluoromethyl group via nucleophilic trifluoromethylation using Ruppert’s reagent (TMSCF₃) under basic conditions.

  • Step 3 : Reduce the nitrile or nitro intermediate to the primary amine using catalytic hydrogenation (H₂/Pd-C) .

  • Optimization : Vary solvents (DMF vs. THF), temperatures (80–120°C), and catalyst loading (1–5 mol%). Monitor yields via HPLC and purity via NMR .

    VariableTested RangeImpact on Yield/Purity
    SolventDMF, THF, tolueneDMF improves morpholine coupling
    CatalystPd(OAc)₂, NiCl₂Pd(OAc)₂ increases yield by 20%
    Temperature80°C vs. 100°CHigher temps reduce byproducts

Q. What analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., morpholine protons at δ 3.5–3.7 ppm, CF₃ group at δ 120–125 ppm in ¹³C) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 290.12) .
  • HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .

Q. How can solubility and stability be systematically evaluated for this compound?

  • Protocol :

  • Solubility : Test in DMSO, water, ethanol, and PBS (pH 7.4) using saturation shake-flask method. Centrifuge and quantify supernatant via UV-Vis .

  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition via HPLC .

    ConditionDegradation (%)Notes
    Acidic (pH 3)15%Amine protonation observed
    Basic (pH 10)5%Stable in mild bases

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., serotonin transporters). Validate with free-energy calculations (MM-PBSA) .
  • QSAR Modeling : Coramine substituent effects (e.g., morpholine’s electron-rich ring enhances binding affinity) .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Steps :

  • Replicate Studies : Repeat assays under standardized conditions (e.g., cell line, incubation time) .
  • Meta-Analysis : Pool data from multiple labs using random-effects models to identify outliers .
  • Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity .

Q. How are metabolic pathways elucidated for novel morpholine-containing compounds?

  • Workflow :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat). Identify metabolites via LC-MS/MS .

  • Isotope Labeling : Use ¹⁴C-labeled compound to trace metabolic fate in vivo .

    MetaboliteRetention Time (min)m/z (Parent → Fragment)
    Hydroxylated8.2306.10 → 288.08
    Glucuronidated10.5466.15 → 290.12

Q. What structural modifications enhance the compound’s pharmacokinetic profile?

  • Design :

  • Morpholine Ring : Replace with thiomorpholine to improve lipophilicity (logP reduction by 0.5) .

  • Trifluoromethyl Position : Ortho-substitution may reduce metabolic clearance .

    DerivativelogPHalf-life (h)
    Parent Compound2.13.5
    Thiomorpholine1.65.2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.